![molecular formula C10H9F3O B1325210 2',3'-Dimethyl-2,2,2-trifluoroacetophenone CAS No. 886369-37-5](/img/structure/B1325210.png)
2',3'-Dimethyl-2,2,2-trifluoroacetophenone
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Overview
Description
2’,3’-Dimethyl-2,2,2-trifluoroacetophenone is a chemical compound used in various chemical reactions . It is often used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine .
Synthesis Analysis
The synthesis of 2’,3’-Dimethyl-2,2,2-trifluoroacetophenone can be achieved through Grignard synthesis using m-trifluoromethylbromo-benzene and trifluoroacetic acid . It can also undergo an asymmetric reduction with an optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .Molecular Structure Analysis
The molecular formula of 2’,3’-Dimethyl-2,2,2-trifluoroacetophenone is C8H5F3O . Its average mass is 174.120 Da and its monoisotopic mass is 174.029251 Da .Chemical Reactions Analysis
2’,3’-Dimethyl-2,2,2-trifluoroacetophenone is involved in various chemical reactions. For instance, it is used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine . It can also undergo an asymmetric reduction with an optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .Physical And Chemical Properties Analysis
2’,3’-Dimethyl-2,2,2-trifluoroacetophenone has a boiling point of 165-166 °C . It has a density of 1.24 g/mL at 25 °C and a refractive index of 1.458 .Scientific Research Applications
- Biomolecule-Ligand Complex Study : It’s used in the study of biomolecule:ligand complexes .
- Free Energy Calculations : It aids in free energy calculations .
- Structure-Based Drug Design : It’s applied in structure-based drug design .
- X-Ray Crystal Complex Refinement : It helps in the refinement of x-ray crystal complexes .
- Organocatalyst : It serves as an organocatalyst for oxidation reactions .
- Synthesis of Fluorinated Polymers : It’s used in synthesizing fluorinated polymers with high thermal stability .
Mechanism of Action
Safety and Hazards
2’,3’-Dimethyl-2,2,2-trifluoroacetophenone is classified as a flammable liquid (Category 3), skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to keep away from heat, sparks, open flames, and hot surfaces .
Future Directions
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-4-3-5-8(7(6)2)9(14)10(11,12)13/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAUJXBPWBROGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645218 |
Source
|
Record name | 1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886369-37-5 |
Source
|
Record name | 1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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